A Technical Guide to (4-Iodophenyl)hydrazine Hydrochloride (CAS: 62830-55-1): Properties, Applications, and Protocols for the Research Scientist
A Technical Guide to (4-Iodophenyl)hydrazine Hydrochloride (CAS: 62830-55-1): Properties, Applications, and Protocols for the Research Scientist
This guide provides an in-depth analysis of (4-Iodophenyl)hydrazine hydrochloride, a crucial reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer field-proven insights into its application, particularly focusing on the causality behind experimental choices and best practices for its use.
Chemical Identity and Physicochemical Properties
(4-Iodophenyl)hydrazine hydrochloride is the hydrochloride salt of 4-iodophenylhydrazine. The salt form is often preferred for its increased stability and ease of handling compared to the free base. Its core utility stems from the reactive hydrazine group, which serves as a potent nucleophile, and the iodine atom on the phenyl ring, which provides a versatile handle for subsequent cross-coupling reactions.
| Property | Value | Source(s) |
| CAS Number | 62830-55-1 | [1][2] |
| Molecular Formula | C₆H₈ClIN₂ | [1] |
| Molecular Weight | 270.50 g/mol | [1] |
| IUPAC Name | 1-(4-iodophenyl)hydrazine hydrochloride | [2] |
| Appearance | Solid, off-white to brown powder | [3] |
| Purity | Typically ≥97% | [2] |
| Melting Point | 102-106 °C (for free base, CAS 13116-27-3) | |
| Storage | Room Temperature, in a dry, well-ventilated place | [2][4] |
Note: The melting point is provided for the corresponding free base, as hydrochloride salts often decompose upon heating.
Safety, Handling, and Storage
Proper handling of (4-Iodophenyl)hydrazine hydrochloride is critical for laboratory safety. The compound is classified as hazardous, and adherence to established safety protocols is mandatory.
GHS Hazard Information:
| Hazard Class | Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |
Expert Handling Recommendations:
-
Engineering Controls : Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust.[4]
-
Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. For weighing operations, a dust mask (e.g., N95) is recommended.
-
Storage : Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.[4] While room temperature storage is generally acceptable, for long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent gradual oxidation.
-
Disposal : Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Core Application in Organic Synthesis: The Fischer Indole Synthesis
The most prominent application of (4-Iodophenyl)hydrazine hydrochloride is as a key precursor in the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[5][6] This heterocyclic motif is a cornerstone of numerous pharmaceuticals, including antimigraine agents of the triptan class.[5]
Mechanistic Overview
The reaction proceeds through a series of well-defined, acid-catalyzed steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The process was first discovered by Emil Fischer in 1883 and its mechanism was later proposed by Robinson.[5][6]
-
Hydrazone Formation : The synthesis begins with the condensation of (4-iodophenyl)hydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.[7]
-
Tautomerization : The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[7]
-
[2][2]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a concerted, electrocyclic[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[8] This step temporarily disrupts the aromaticity of the phenyl ring to form a di-imine intermediate.
-
Rearomatization & Cyclization : The intermediate rearomatizes, and subsequent intramolecular nucleophilic attack by the terminal nitrogen atom forms a five-membered ring (an aminal).[7]
-
Ammonia Elimination : Finally, under acidic catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[6]
Caption: Mechanism of the Fischer Indole Synthesis.
The Strategic Advantage of the Iodo-Substituent
The choice of (4-iodophenyl)hydrazine hydrochloride over unsubstituted phenylhydrazine is a strategic one in drug discovery and complex molecule synthesis. The iodine atom at the 6-position of the resulting indole is not merely a spectator; it is a powerful synthetic handle. It enables a wide range of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling : For the introduction of aryl or vinyl groups.
-
Sonogashira Coupling : For the installation of alkynes.
-
Heck Coupling : For olefination.
-
Buchwald-Hartwig Amination : For C-N bond formation.
This allows for late-stage functionalization, a highly desirable strategy in medicinal chemistry for rapidly generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a 6-Iodoindole Derivative
This section provides a representative, step-by-step protocol for the synthesis of a 6-iodoindole derivative using (4-Iodophenyl)hydrazine hydrochloride and a generic ketone (e.g., cyclohexanone).
Materials and Reagents
-
(4-Iodophenyl)hydrazine hydrochloride
-
Cyclohexanone (or other suitable ketone/aldehyde)
-
Glacial Acetic Acid (AcOH) or another suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride)[5][7]
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
Step 1: Phenylhydrazone Formation
-
To a round-bottom flask equipped with a magnetic stir bar, add (4-Iodophenyl)hydrazine hydrochloride (1.0 eq).
-
Add ethanol (approx. 5-10 mL per gram of hydrazine).
-
Add the ketone (e.g., cyclohexanone, 1.05 eq) to the suspension.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is often indicated by the precipitation of a solid or a color change. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Indolization (Cyclization)
-
Once hydrazone formation is complete, add the acid catalyst. For this example, glacial acetic acid is used as both the catalyst and solvent.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent/catalyst system) and maintain for 2-6 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Expert Insight: The choice of acid is critical. Brønsted acids like HCl or H₂SO₄ are effective, but Lewis acids like ZnCl₂ can also be used, sometimes offering milder conditions.[5] Polyphosphoric acid (PPA) is an excellent choice for less reactive substrates as it acts as both a catalyst and a dehydrating agent.
-
Step 3: Workup and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-iodoindole derivative.
Workflow Visualization
Caption: Step-by-step experimental workflow.
Conclusion
(4-Iodophenyl)hydrazine hydrochloride is a high-value reagent for chemical synthesis. Its primary role in the Fischer indole synthesis provides a reliable pathway to complex heterocyclic structures. The true power of this specific building block lies in the iodo-substituent, which unlocks a vast chemical space for further molecular elaboration through modern cross-coupling chemistry. A thorough understanding of its properties, handling requirements, and the mechanistic nuances of its reactions is essential for any scientist aiming to leverage its full synthetic potential in research and development.
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(4-Iodophenyl)hydrazine hydrochloride - Oakwood Chemical.
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(4-Iodophenyl)hydrazine hydrochloride (Cas 62830-55-1) - Parchem.
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(4-Iodophenyl)hydrazine hydrochloride | 62830-55-1 - Sigma-Aldrich.
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4-Iodophenylhydrazine 95 | 13116-27-3 - Sigma-Aldrich.
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4-Iodophenylhydrazine, 95% - Fisher Scientific.
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Fischer indole synthesis - Wikipedia.
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4-IODOPHENYLHYDRAZINE - TJK Speciality N Fine Chemicals.
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(4-Iodophenyl)hydrazine hydrochloride | 62830-55-1 - ChemicalBook.
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SAFETY DATA SHEET - 1-(4-Iodophenyl)hydrazine - Fisher Scientific.
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Fischer Indole Synthesis - Alfa Chemistry.
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Fischer Indole Synthesis - J&K Scientific LLC.
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Fischer Indole Synthesis - Organic Chemistry Portal.
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SAFETY DATA SHEET - Phenylhydrazine - Sigma-Aldrich.
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New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH.
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